Sotalol Sotalol Sotalol is a sulfonamide that is N-phenylmethanesulfonamide in which the phenyl group is substituted at position 4 by a 1-hydroxy-2-(isopropylamino)ethyl group. It has both beta-adrenoreceptor blocking (Vaughan Williams Class II) and cardiac action potential duration prolongation (Vaughan Williams Class III) antiarrhythmic properties. It is used (usually as the hydrochloride salt) for the management of ventricular and supraventricular arrhythmias. It has a role as a beta-adrenergic antagonist, an anti-arrhythmia drug, an environmental contaminant and a xenobiotic. It is a member of ethanolamines, a secondary amino compound, a secondary alcohol and a sulfonamide. It is a conjugate base of a sotalol(1+).
Sotalol is a methanesulfonanilide developed in 1960. It was the first of the class III anti arrhythmic drugs. Sotalol was first approved as an oral tablet on 30 October 1992. A racemic mixture of sotalol is currently formulated as a tablet, oral solution, and intravenous injection indicated for life threatening ventricular arrhythmias and maintaining normal sinus rhythm in atrial fibrillation or flutter.
Sotalol is an Antiarrhythmic. The mechanism of action of sotalol is as an Adrenergic beta-Antagonist. The physiologic effect of sotalol is by means of Cardiac Rhythm Alteration.
Sotalol is a nonselective beta-adrenergic blocker used largely in the therapy cardiac arrhythmias. Sotalol has been linked to at least one instance of clinically apparent liver injury.
Sotalol is an ethanolamine derivative with Class III antiarrhythmic and antihypertensive properties. Sotalol is a nonselective beta-adrenergic receptor and potassium channel antagonist. In the heart, this agent inhibits chronotropic and inotropic effects thereby slowing the heart rate and decreasing myocardial contractility. This agent also reduces sinus rate, slows conduction in the atria and in the atrioventricular (AV) node and increases the functional refractory period of the AV node.
An adrenergic beta-antagonist that is used in the treatment of life-threatening arrhythmias.
See also: Sotalol Hydrochloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 3930-20-9
VCID: VC0005234
InChI: InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3
SMILES: CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O
Molecular Formula: C12H20N2O3S
Molecular Weight: 272.37 g/mol

Sotalol

CAS No.: 3930-20-9

Cat. No.: VC0005234

Molecular Formula: C12H20N2O3S

Molecular Weight: 272.37 g/mol

* For research use only. Not for human or veterinary use.

Sotalol - 3930-20-9

CAS No. 3930-20-9
Molecular Formula C12H20N2O3S
Molecular Weight 272.37 g/mol
IUPAC Name N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide
Standard InChI InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3
Standard InChI Key ZBMZVLHSJCTVON-UHFFFAOYSA-N
SMILES CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O
Canonical SMILES CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O
Boiling Point 443.3
Melting Point 206.5 - 207 °C

Pharmacological Profile and Mechanism of Action

Chemical Structure and Formulations

Sotalol hydrochloride (C₁₂H₂₀N₂O₃S·HCl) is a racemic compound containing equal parts d- and l-isomers. The l-isomer mediates beta-blockade, while both enantiomers contribute to potassium channel blockade . Available as oral tablets (80-240 mg), intravenous solutions (15 mg/mL), and oral suspensions (5 mg/mL), its water solubility facilitates predictable absorption with near-complete bioavailability (90-100%) .

Dual Electrophysiological Effects

The drug's antiarrhythmic efficacy stems from two distinct mechanisms:

  • Beta-Adrenergic Blockade: Non-cardioselective inhibition reduces sinus node automaticity and AV nodal conduction velocity, with half-maximal effect at 80 mg/day and saturation above 320 mg/day .

  • Class III Activity: Delayed rectifier potassium current (I<sub>Kr</sub>) blockade prolongs action potential duration and effective refractory periods in atrial and ventricular myocardium .

Table 1: Dose-Dependent Electrophysiological Effects

Parameter80 mg/day160 mg/day320 mg/day
Heart Rate Reduction10%15%20-25%
QTc Prolongation20 ms40 ms60-80 ms
ERP Increase15%25%35-40%

Data aggregated from

Clinical Efficacy in Arrhythmia Management

Ventricular Arrhythmias

The multicenter placebo-controlled trial (n=56) demonstrated 77-83% reduction in premature ventricular complexes (PVCs) at 320-640 mg/day doses, with 59% achieving ≥75% PVC suppression versus 11% on placebo . Sotalol's superiority over metoprolol in suppressing complex ventricular ectopy (94% reduction in couplets, 89% in runs) establishes it as first-line for malignant ventricular arrhythmias .

Atrial Fibrillation/Flutter

The DASH-AF trial (2023) revolutionized loading protocols, comparing intravenous (n=120) versus traditional oral dosing:

Table 2: DASH-AF Trial Outcomes

ParameterIV LoadingOral Loadingp-value
ΔQTc (ms)+38 ± 12+42 ± 150.32
Dose Adjustments Needed4.1%16.6%0.003
Hospital Costs$3,500$7,000<0.001

Data from

Recent retrospective analysis (n=120) showed 68% acute cardioversion success with sotalol versus 42% with rate control agents, maintaining superiority over amiodarone in sinus rhythm preservation (p=0.036) .

CrCl (mL/min)Dosing Interval
>60q12h
40-60q24h
<40Contraindicated

FDA guidelines

Mortality Outcomes

The SWORD trial (n=3,121) revealed increased mortality with d-sotalol in post-MI patients (5.0% vs 3.1% placebo, p=0.006), highlighting the importance of patient selection . Conversely, recent data show 11.8% all-cause mortality with 160 mg/day versus 7.4% at 320 mg/day in AF cohorts, suggesting dose-dependent protective effects .

Pharmacokinetic Considerations

Absorption and Distribution

  • T<sub>max</sub>: 2-3 hours (oral)

  • Protein Binding: <10%

  • V<sub>d</sub>: 1.6-2.4 L/kg

  • Half-Life: 12 hours (normal renal function)

Coadministration with cisapride increases AUC by 32% (p<0.05) through delayed gastric emptying, necessitating dose monitoring .

Elimination Pathways

Renal excretion accounts for 80-90% of clearance, with non-renal mechanisms (hepatic) contributing minimally . Hemodialysis removes 30-40% of circulating drug, mandating post-dialysis supplementation .

Emerging Applications and Future Directions

Combination Therapies

The electrophysiological synergy between low-dose sotalol (151 mg/day) and class Ia agents (quinidine/procainamide) demonstrates:

  • 25% greater ERP prolongation versus monotherapy

  • 40% reduction in ventricular tachycardia inducibility

  • Elimination of reverse use-dependence

Pediatric Applications

Phase IV data reveal class III effects at 210 mg/m²/day, with heart rate reduction ≥90 mg/m²/day. Current trials are evaluating age-adjusted protocols for congenital arrhythmia syndromes .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator